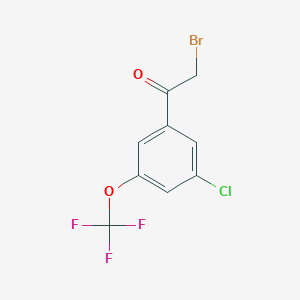

3-Chloro-5-(trifluoromethoxy)phenacyl bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-5-(trifluoromethoxy)phenacyl bromide, also known as 3-chloro-5-(TFMPC) and 3-chloro-5-trifluoromethoxybenzoyl bromide, is an organobromide compound that is used in a variety of scientific research and laboratory experiments. It is a colorless, low-melting solid that is soluble in a variety of organic solvents. This compound has a wide range of applications in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and other compounds.

Applications De Recherche Scientifique

- Photocaging refers to the reversible masking of functional groups using light. Researchers use 3-Chloro-5-(trifluoromethoxy)phenacyl bromide as a photocaging agent for biomolecules (e.g., amino acids, peptides, nucleotides). Upon exposure to UV light, it releases the caged group, enabling precise spatiotemporal control in biological studies .

- This compound serves as a versatile building block in synthetic chemistry. Its bromide functionality allows for nucleophilic substitution reactions, making it useful for constructing complex organic molecules. Researchers often incorporate it into drug discovery and materials science projects.

- By attaching a fluorophore to 3-Chloro-5-(trifluoromethoxy)phenacyl bromide, scientists create fluorescent probes. These probes help visualize specific cellular components, study protein localization, and monitor biochemical processes. The trifluoromethoxy group enhances the probe’s stability and solubility .

- Researchers use this compound to modify peptides and proteins selectively. By introducing a photolabile protecting group, they can control protein function or study protein-protein interactions. The trifluoromethoxy moiety minimizes interference with biological systems .

- Photoaffinity labeling involves attaching a photoactivatable probe to a target protein. 3-Chloro-5-(trifluoromethoxy)phenacyl bromide is an excellent choice for this purpose. Upon UV irradiation, it covalently binds to nearby amino acids, allowing researchers to identify protein binding partners and study ligand-receptor interactions .

- The trifluoromethoxy group in this compound imparts hydrophobicity and chemical stability. Researchers use it to modify surfaces (e.g., glass slides, nanoparticles) for applications such as biosensors, drug delivery, and microarray fabrication. The resulting modified surfaces exhibit improved resistance to fouling and enhanced biocompatibility .

Photocaging Reagents

Synthetic Chemistry

Fluorescent Probes and Labels

Peptide and Protein Modification

Photoaffinity Labeling

Materials Science and Surface Modification

Propriétés

IUPAC Name |

2-bromo-1-[3-chloro-5-(trifluoromethoxy)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClF3O2/c10-4-8(15)5-1-6(11)3-7(2-5)16-9(12,13)14/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETXUZFJAVNMAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)Cl)C(=O)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-(trifluoromethoxy)phenacyl bromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluoro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2678606.png)

![N-[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]prop-2-enamide](/img/structure/B2678609.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide](/img/structure/B2678610.png)

![Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate](/img/structure/B2678616.png)

![3-allyl-8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2678618.png)

![3-Benzyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2678619.png)

![N-(3,5-dimethoxyphenyl)-2-((2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide](/img/structure/B2678624.png)